delta - Decalactone - d7
CAS No.:
Cat. No.: VC0213358
Molecular Formula: C10H11D7O2
Molecular Weight: 177.296
Purity: 95% min.
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11D7O2 |
|---|---|
| Molecular Weight | 177.296 |
Introduction
Chemical Properties and Structure
Molecular Characteristics
Delta-Decalactone-d7 is a deuterated version of delta-Decalactone, which belongs to the class of organic compounds known as delta valerolactones. The molecular formula of delta-Decalactone-d7 is C₁₀H₁₁D₇O₂, with a molecular weight of approximately 177.296 g/mol . The compound retains the cyclic ester (lactone) structure of its non-deuterated counterpart, with seven hydrogen atoms strategically replaced by deuterium atoms.
The non-deuterated delta-Decalactone (C₁₀H₁₈O₂) has a molecular weight of 170.25 g/mol and is characterized by:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₈O₂ (non-deuterated) |
| Molecular Weight | 170.25 g/mol |
| Density | 0.954 g/mL at 25°C |
| Melting Point | -27°C |
| Boiling Point | 117-120°C at 0.02 mmHg |
| Refractive Index | 1.456-1.459 |
| Appearance | Colorless liquid |
| Solubility | Very soluble in alcohol, propylene glycol; insoluble in water |
| Flash Point | 230°F (110°C) |
The deuterated version (C₁₀H₁₁D₇O₂) maintains similar physical properties with slight modifications due to the deuterium substitution.
Synthesis Methods
Historical Approaches
The synthesis of deuterated lactones, including delta-Decalactone-d7, has evolved significantly over the years. Early approaches focused on direct deuteration of the parent compound under catalytic conditions.
Modern Synthesis Techniques
Contemporary methods for synthesizing delta-Decalactone-d7 typically follow one of two main routes:
Deuteration of Existing Lactones
This approach involves the direct exchange of hydrogen atoms with deuterium in the parent delta-Decalactone molecule. Researchers have developed methods for synthesizing both penta-deuterated (d5) and septua-deuterated (d7) versions of delta-Decalactone .
According to research documented in wine analysis studies, the synthesis of d7-labeled gamma-lactones (which follows similar principles to delta-lactone deuteration) involves multiple steps to ensure high deuterium incorporation at specific positions within the molecule .
De Novo Synthesis with Deuterated Precursors
This method involves building the lactone structure using deuterated starting materials. The synthesis typically utilizes deuterated alcohols and carboxylic acids to form the lactone ring while maintaining the deuterium labeling at desired positions.
Analytical Applications
Stable Isotope Dilution Assay (SIDA)
Delta-Decalactone-d7 serves as an essential internal standard in stable isotope dilution assays for the quantification of delta-Decalactone in various matrices. This analytical technique has become the gold standard for accurate quantification of flavor and aroma compounds.
The principle behind SIDA using delta-Decalactone-d7 includes:
-
Addition of a known amount of delta-Decalactone-d7 to the sample
-
Extraction of both the analyte (delta-Decalactone) and internal standard
-
Measurement of both compounds using mass spectrometry
-
Calculation of the analyte concentration based on the response ratio
This method provides superior accuracy by compensating for losses during sample preparation and analysis, as both the analyte and internal standard behave nearly identically during these processes .
Method Development for Wine Analysis
Research documented in enology studies highlights the development of analytical methods using deuterated lactones, including delta-Decalactone-d7, for quantifying lactones in wine:
Advanced SPE Method Development
An alternative method was subsequently developed using d7-standards, with a specific focus on sample clean-up via solid-phase extraction (SPE). This method demonstrated superior selectivity and sensitivity for lactone analysis in complex wine matrices .
Target and qualifier ions were carefully selected for monitoring in selected ion monitoring (SIM) mode to ensure accurate quantification of delta-Decalactone using its deuterated analog .
Calibration and Method Validation
Research findings indicate that methods using delta-Decalactone-d7 as an internal standard demonstrate excellent linearity, precision, and accuracy. Correlation coefficients (r²) for calibration functions in wine matrices typically exceed 0.99, indicating a strong linear relationship between concentration and response ratios .
Table 1: Method Validation Parameters for Delta-Decalactone Quantification Using Delta-Decalactone-d7
| Parameter | Value |
|---|---|
| Linear Range | Typically 1-1000 µg/L |
| Correlation Coefficient (r²) | >0.99 |
| Limit of Detection (LOD) | ~1 µg/L |
| Limit of Quantification (LOQ) | ~3 µg/L |
| Precision (RSD%) | <10% |
| Accuracy (Recovery %) | 90-110% |
Research Applications
Flavor and Fragrance Research
Delta-Decalactone-d7 plays a crucial role in understanding the presence and concentration of delta-Decalactone in various foods and beverages. Non-deuterated delta-Decalactone contributes significantly to the aroma profiles of many fruits, particularly peaches, and is described as having coconut, creamy, fatty, milk, peach, and sweet characteristics .
Metabolic Pathway Studies
The deuterated compound serves as a valuable tracer in metabolic pathway studies, allowing researchers to track the formation and transformation of lactones in biological systems. By using delta-Decalactone-d7, researchers can distinguish between endogenous lactone production and exogenously added compounds.
Food Authentication
Delta-Decalactone-d7 has applications in food authentication studies, where it helps establish accurate methods for determining the natural occurrence of delta-Decalactone in foods. This is particularly important in regulatory contexts where natural and synthetic flavorings must be distinguished.
Comparative Studies with Related Compounds
Delta-Decalactone vs. Delta-Dodecalactone
Research has examined the structural and functional relationships between various lactones. Delta-Decalactone (C₁₀H₁₈O₂) and delta-Dodecalactone (C₁₂H₂₂O₂) share similar ring structures but differ in their alkyl chain length, which influences their sensory properties .
Table 2: Comparison of Related Lactones
| Lactone | Molecular Formula | Molecular Weight | CAS No. | Odor Description |
|---|---|---|---|---|
| delta-Decalactone | C₁₀H₁₈O₂ | 170.3 | 705-86-2 | Creamy, nutty |
| delta-Undecalactone | C₁₁H₂₀O₂ | 184.3 | 710-04-3 | Creamy, peach-like |
| delta-Dodecalactone | C₁₂H₂₂O₂ | 198.3 | 713-95-1 | Fresh, fruity |
| delta-Decalactone-d7 | C₁₀H₁₁D₇O₂ | 177.3 | - | Similar to delta-Decalactone |
Delta vs. Gamma Lactones
While delta-lactones (6-membered ring) like delta-Decalactone have distinct structural characteristics, gamma-lactones (5-membered ring) such as gamma-Decalactone also play important roles in flavor chemistry. Research comparing delta and gamma lactones has revealed interesting differences in their sensory properties and natural occurrence patterns .
Production Methods for Natural Delta-Decalactone
While delta-Decalactone-d7 is synthetically produced for analytical purposes, its non-deuterated counterpart can be obtained through various methods:
Microbial Synthesis
Natural delta-Decalactone can be produced through microbial fermentation. Research has documented processes for preparing natural delta-Decalactone by bioreduction of precursors:
Massoia Oil Reduction
A significant method involves the microbial reduction of massoia lactone (delta-decenolactone) to delta-Decalactone. Multiple bacterial species, including those from genera Pseudomonas, Proteus, Bacillus, Cellulomonas, Micrococcus, Xanthomonas, and Acetobacter, have demonstrated the ability to perform this reduction .
Patent literature describes a process where bacteria such as Saccharomyces pastorianus OMK-70 ferment and reduce δ-lactone of 5-hydroxy-2-decenoic acid in Massoia Oil to produce delta-Decalactone with high efficiency .
Chemical Synthesis Routes
Chemical synthesis methods for delta-Decalactone include:
Synthesis from Cyclopentanone Derivatives
Research has documented synthesis routes starting from 2-pentylcyclopentanone. In one approach, 2-pentylcyclopentanone is reacted with peroxybenzoic acid under controlled temperature conditions, followed by purification through washing and distillation to yield delta-Decalactone with purity exceeding 98% .
| Parameter | Specification |
|---|---|
| Assay | ≥95% |
| Isotopic Purity | ≥95% D |
| Appearance | Colorless to pale yellow liquid |
| Storage Conditions | Recommended storage at -20°C |
It's worth noting that as of recent information, some suppliers may list this product as discontinued or temporarily unavailable .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume